molecular formula C12H15BrO B1282510 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one CAS No. 30095-48-8

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one

Cat. No.: B1282510
CAS No.: 30095-48-8
M. Wt: 255.15 g/mol
InChI Key: JQUBVKCMLJPLLH-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is a brominated aromatic ketone featuring a 4-(2-methylpropyl)phenyl substituent. This compound is structurally characterized by a ketone group at the 1-position and a bromine atom at the 2-position of the ethanone backbone. It is primarily identified as a drug impurity or intermediate in pharmaceutical synthesis . The 2-methylpropyl (isobutyl) group on the phenyl ring contributes to its lipophilic properties, which may influence solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

2-bromo-1-[4-(2-methylpropyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUBVKCMLJPLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545967
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30095-48-8
Record name 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]ethan-1-one. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired product with minimal by-products .

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it useful in modifying biological molecules and studying enzyme mechanisms. The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one with analogous brominated ethanones, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 4-(2-methylpropyl) C₁₂H₁₅BrO 255.15 Drug impurity; intermediate in synthesis
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 4-(trifluoromethyl) C₉H₆BrF₃O 267.04 Technical-grade reagent; severe skin/eye irritant (H314, H318)
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one 4-(morpholine-4-sulfonyl) C₁₂H₁₄BrNO₄S 348.22 Versatile scaffold for drug discovery; high purity available
2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one 4-(bromomethyl) C₉H₈Br₂O 291.97 High density (1.784 g/cm³); reactive bromomethyl group
2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone 4-(3-bromothiophen-2-yl) C₁₂H₈Br₂OS 360.06 Heterocyclic analog; used in organic electronics

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl group in the target compound enhances lipophilicity compared to electron-withdrawing substituents like trifluoromethyl (-CF₃) or morpholine-sulfonyl. This property may influence its bioavailability and partitioning in biological systems.
  • Reactivity : The bromine atom at the 2-position is highly electrophilic, enabling nucleophilic substitution reactions. Substituents such as -CF₃ (electron-withdrawing) increase the electrophilicity of the ketone, whereas bulky groups (e.g., morpholine-sulfonyl) may sterically hinder reactivity .
  • Melting Points : While direct data for the target compound is unavailable, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C . Bulky substituents typically reduce melting points due to disrupted crystallinity.

Biological Activity

2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one is a brominated derivative of ethanone that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various isoquinoline derivatives, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15BrO\text{C}_{12}\text{H}_{15}\text{BrO}

This structure features a bromine atom attached to the carbon adjacent to the carbonyl group, which plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds with distinct biological activities.
  • Oxidative Stress Modulation : The compound may influence cellular pathways related to oxidative stress and apoptosis, potentially affecting cell survival and proliferation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, suggesting that this compound may also possess enzyme inhibitory properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

There is growing interest in the anticancer potential of brominated compounds. For instance, similar structures have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves disruption of cellular signaling pathways critical for cancer cell survival .

Case Studies and Research Findings

Several studies highlight the biological potential of related compounds and provide insights into the activity of this compound:

StudyFindings
BenchChem StudyInvestigated the compound's potential antimicrobial and anticancer properties, suggesting further exploration in drug development.
Medicinal Chemistry ResearchExplored the synthesis of brominated derivatives with promising anticancer activity, indicating similar prospects for this compound.
Isoquinoline Derivatives StudyHighlighted how isoquinoline derivatives can lead to significant biological activities, providing a framework for understanding the mechanisms at play in related compounds.

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